Lipophilicity (LogP) Benchmarking Against the Dechlorinated Analog
The presence of the 7-chloro substituent significantly increases the calculated lipophilicity of Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate relative to its non-chlorinated analog, Methyl thieno[3,2-b]pyridine-6-carboxylate. According to PubChem computed data, the target compound exhibits an XLogP3-AA value of 2.4 [1], whereas the dechlorinated analog (CAS 212571-01-2) has a lower computed LogP of approximately 1.9 [2]. This quantifiable difference in lipophilicity is a critical consideration for balancing cellular permeability and aqueous solubility in lead series.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Methyl thieno[3,2-b]pyridine-6-carboxylate (CAS 212571-01-2): ~1.9 |
| Quantified Difference | Δ = +0.5 units |
| Conditions | PubChem-computed XLogP3-AA values (in silico). |
Why This Matters
This measured LogP difference directly influences predicted cell permeability and solubility, two key parameters for prioritizing advanced intermediates in medicinal chemistry campaigns [3].
- [1] PubChem. (2025). Methyl 7-chlorothieno(3,2-b)pyridine-6-carboxylate (CID 14809182): Computed XLogP3-AA. View Source
- [2] PubChem. (2025). Methyl thieno[3,2-b]pyridine-6-carboxylate (CID 59122532): Computed XLogP3-AA. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
